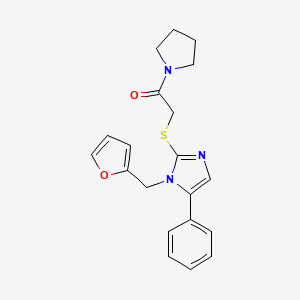

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic organic molecule featuring a central imidazole ring substituted with a furan-2-ylmethyl group at the 1-position, a phenyl group at the 5-position, and a thioether-linked pyrrolidin-1-yl ethanone moiety at the 2-position. Its structural complexity arises from the combination of aromatic (phenyl, furan), heterocyclic (imidazole, pyrrolidine), and sulfur-containing functional groups.

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(22-10-4-5-11-22)15-26-20-21-13-18(16-7-2-1-3-8-16)23(20)14-17-9-6-12-25-17/h1-3,6-9,12-13H,4-5,10-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSULRRKQAVTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic molecule with a complex structure that includes multiple heterocyclic rings. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 396.48 g/mol. The structure features:

- A furan ring

- An imidazole ring

- A thioether linkage

- A pyrrolidine moiety

This structural diversity suggests a range of potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the imidazole ring through condensation reactions.

- Alkylation of the imidazole with furan derivatives.

- Thioether formation to introduce the thio group.

- Final modifications to attach the pyrrolidine group.

These methods often employ standard organic synthesis techniques such as refluxing, chromatography, and recrystallization to purify the final product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole-containing compounds have demonstrated cytotoxic effects in various cancer cell lines. For example, studies have reported that certain thiazole derivatives exhibit IC50 values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .

The proposed mechanism involves interaction with specific enzymes or receptors within cancer cells or pathogens. The imidazole and furan rings may facilitate binding to biological targets, altering cellular pathways and leading to apoptosis in cancer cells or inhibiting bacterial growth .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Activity : A study on thiazole-integrated compounds revealed that certain derivatives exhibited significant antiproliferative effects against human glioblastoma cells, suggesting that modifications in the thiazole ring can enhance activity .

- Antimicrobial Testing : In vitro assays demonstrated that similar imidazole derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant strains .

- Structure-Activity Relationship (SAR) : Analysis of thiazole-containing compounds showed that specific substitutions on the phenyl ring significantly impacted their cytotoxicity, emphasizing the importance of molecular structure in determining biological activity .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including those containing thiazole and pyrrolidine moieties. The compound has been tested against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 2 µg/mL |

| Compound B | Escherichia coli | 4 µg/mL |

| 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | Various strains | Pending |

Anticancer Potential

The compound's anticancer activity has been explored through structure-activity relationship (SAR) studies. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116). The presence of the imidazole and thiazole rings is crucial for enhancing anticancer activity .

Case Study: Cytotoxicity Testing

In a recent study, derivatives of imidazole were synthesized and tested for their efficacy against cancer cell lines. The results indicated that compounds with specific substituents on the imidazole ring showed improved IC50 values compared to others .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound C | MCF-7 | 15 | 3.5 |

| Compound D | HepG2 | 20 | 4.0 |

| This compound | HCT116 | Pending |

Neuroprotective Effects

Emerging research suggests that compounds with imidazole structures may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Studies have indicated that similar compounds can reduce neuronal cell death induced by toxic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituent chemistry, synthetic methodologies, and inferred properties.

Table 1: Structural and Functional Group Comparison

Key Comparison Points

In contrast, nitroimidazoles (e.g., ) rely on nitro groups for redox-mediated activation, a feature absent in the target compound . Fluorinated analogs () exhibit increased metabolic stability and lipophilicity due to trifluoromethyl groups, whereas the target compound’s pyrrolidine moiety may improve solubility through tertiary amine protonation .

Synthetic Methodologies

- The target compound’s thioether linkage suggests synthesis via nucleophilic substitution (e.g., thiol-imidazole coupling), akin to TDAE-mediated reactions in .

- Patent-derived fluorinated imidazoles () use isothiocyanate intermediates, contrasting with the target compound’s likely reliance on furan-methylation and thiolation steps .

Structural Complexity and Applications

- Benzoimidazole-thiazole hybrids () demonstrate high structural complexity with fused aromatic systems, likely targeting DNA or enzymes via intercalation. The target compound’s furan and pyrrolidine groups may favor selectivity for less sterically constrained targets (e.g., kinases or GPCRs) .

- Metronidazole derivatives () highlight the importance of nitro groups for antimicrobial activity, whereas the target compound’s lack of nitro substituents suggests a divergent mechanism, possibly kinase inhibition or anti-inflammatory effects .

Table 2: Hypothetical Physicochemical Properties

Research Implications and Gaps

- Target Compound : The absence of nitro or fluorine groups may limit redox-based mechanisms but could reduce toxicity risks. Its sulfur bridge and pyrrolidine moiety warrant exploration in protease or kinase inhibition assays.

- Evidence Gaps: No direct pharmacological data for the target compound exist in the provided sources. Comparative studies with analogs suggest prioritizing solubility and metabolic stability assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.